molecular formula C10H5ClF3N B1361088 2-Chloro-3-(trifluoromethyl)quinoline CAS No. 25199-86-4

2-Chloro-3-(trifluoromethyl)quinoline

Cat. No.: B1361088
CAS No.: 25199-86-4
M. Wt: 231.6 g/mol
InChI Key: UHUURLGTUPTFDC-UHFFFAOYSA-N
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Description

2-Chloro-3-(trifluoromethyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a chlorine atom at the second position and a trifluoromethyl group at the third position on the quinoline ring. The unique structural features of this compound make it an important molecule in various fields of scientific research and industrial applications.

Biochemical Analysis

Biochemical Properties

2-Chloro-3-(trifluoromethyl)quinoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes, thereby affecting their activity. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to a decrease in enzyme activity. This inhibition can be competitive, non-competitive, or uncompetitive, depending on the specific enzyme and the conditions of the reaction .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell proliferation and survival . Additionally, this compound can alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target biomolecule, depending on the nature of the interaction. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to this compound can lead to persistent changes in cellular function, such as alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable biological response. Additionally, high doses of this compound can be toxic, leading to adverse effects such as cell death or tissue damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors that are part of these pathways, affecting metabolic flux and metabolite levels. For example, this compound can inhibit certain enzymes involved in the metabolism of other compounds, leading to changes in the levels of specific metabolites . Additionally, this compound can be metabolized by certain enzymes, resulting in the formation of metabolites that may have different biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . Additionally, the localization and accumulation of this compound can be affected by its chemical properties, such as its solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may accumulate in the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression . Alternatively, it may localize to the mitochondria, where it can affect cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chloroquinoline with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a catalyst such as copper(I) iodide (CuI) under reflux conditions .

Industrial Production Methods: Industrial production of 2-Chloro-3-(trifluoromethyl)quinoline often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and temperature control ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Cross-Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted quinolines with various functional groups.

    Cross-Coupling Reactions: Formation of biaryl or heteroaryl derivatives.

Scientific Research Applications

2-Chloro-3-(trifluoromethyl)quinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2-Chloroquinoline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    3-(Trifluoromethyl)quinoline: Lacks the chlorine atom, affecting its reactivity and applications.

    2-Chloro-4-(trifluoromethyl)quinoline: Similar structure but with the trifluoromethyl group at the fourth position, leading to different steric and electronic effects.

Uniqueness: 2-Chloro-3-(trifluoromethyl)quinoline is unique due to the combined presence of both chlorine and trifluoromethyl groups on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-3-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N/c11-9-7(10(12,13)14)5-6-3-1-2-4-8(6)15-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUURLGTUPTFDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650537
Record name 2-Chloro-3-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25199-86-4
Record name 2-Chloro-3-(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25199-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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